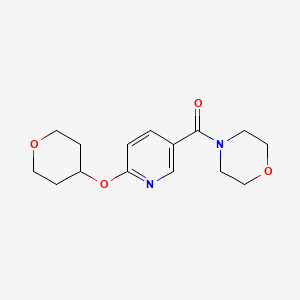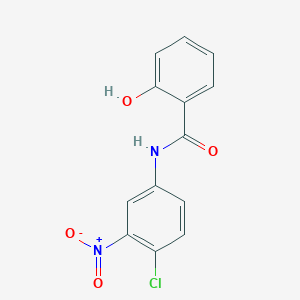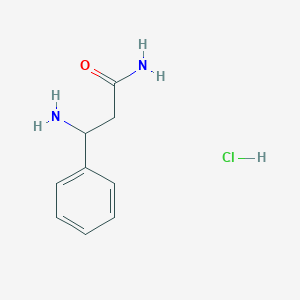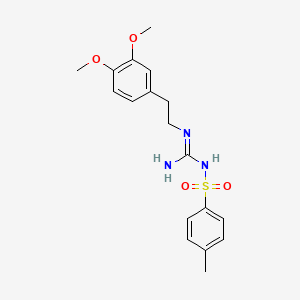
morpholino(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, also known as MORF, is a synthetic compound that has been widely used in scientific research. MORF is a heterocyclic compound that contains a morpholine ring and a pyridine ring, and it has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Herbicidal Activity
The compound has been found to possess high herbicidal activity against monocotyledonous plants. This is particularly significant for the agricultural industry where controlling unwanted vegetation is crucial. The compound’s efficacy at low concentrations makes it a potential candidate for environmentally friendly herbicides .
Parkinson’s Disease Research
In the search for novel treatments for Parkinson’s disease, derivatives of this compound have been synthesized and evaluated as potential positron emission tomography (PET) tracers . These tracers can help in visualizing the activity of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease .
Cancer Treatment
The compound’s derivatives have been explored as RAF inhibitors targeting RAS mutant cancers. These inhibitors are crucial in the treatment of cancers that show dependency on CRAF kinase, which is common in KRAS mutant tumors. The compound has shown promise in maintaining a balance between solubility and cellular activity, which is vital for drug development .
Synthesis of Aryloxy-phenoxy Propionates
Aryloxy-phenoxy propionates are an important class of herbicides. The compound has been used as a starting material in the synthesis of these herbicides, which are known for their high efficiency and broad spectrum of activity .
Development of Radiotracers
The compound has been utilized in the development of radiotracers for medical imaging. Although the initial compound showed limited potential, it serves as a lead compound for developing new radiotracers with improved in vivo brain properties .
Molecular Modelling and Drug Design
The structure of the compound allows for molecular modelling and drug design applications. Its derivatives have been used to disrupt crystal packing, which improves solubility—a key factor in drug formulation .
Selective Inhibition of Kinases
Selective inhibition of kinases is a strategy used in targeted cancer therapy. Derivatives of the compound have been designed to selectively inhibit B/C RAF kinases, which play a role in the progression of certain types of cancer .
Research on Fatty Acid Biosynthesis
The compound has been linked to the inhibition of fatty acid biosynthesis. This is relevant in the development of new herbicides and potentially in the treatment of metabolic disorders where fatty acid synthesis plays a role .
Propiedades
IUPAC Name |
morpholin-4-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-2-14(16-11-12)21-13-3-7-19-8-4-13/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFYSDCYXJPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholino(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)
![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)
![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)





![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)